1,3,6,9,12,14,17,20-Octaoxacyclodocosane

Description

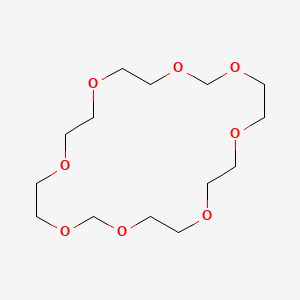

1,3,6,9,12,14,17,20-Octaoxacyclodocosane (CAS: 74485-42-0) is a 22-membered macrocyclic ether containing eight oxygen atoms asymmetrically distributed within the ring (Figure 1). Its molecular formula is C₁₄H₂₈O₈, and it adopts a conformation stabilized by intramolecular hydrogen bonding between oxygen atoms . However, unlike smaller crown ethers (e.g., 18-crown-6), its larger ring size and irregular oxygen spacing may confer unique binding properties for cations or organic guests .

Properties

CAS No. |

74485-42-0 |

|---|---|

Molecular Formula |

C14H28O8 |

Molecular Weight |

324.37 g/mol |

IUPAC Name |

1,3,6,9,12,14,17,20-octaoxacyclodocosane |

InChI |

InChI=1S/C14H28O8/c1-2-16-6-10-20-14-22-12-8-18-4-3-17-7-11-21-13-19-9-5-15-1/h1-14H2 |

InChI Key |

DGVSCNPOZONLEG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCOCCOCCOCCOCOCCO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,6-Trioxocane (CAS: 1779-19-7)

- Structure : An 8-membered cyclic ether with three oxygen atoms.

- Key Differences :

- Smaller ring size (8 vs. 22 members) limits its ability to encapsulate larger ions or molecules.

- Fewer oxygen atoms (3 vs. 8) reduce polarity and hydrogen-bonding capacity.

Bis(2-methoxyethoxy)methane (CAS: 4431-83-8)

- Structure : An acyclic diether with two methoxyethoxy (–OCH₂CH₂OCH₃) groups.

- Key Differences: Lack of a cyclic structure reduces conformational rigidity and complexation efficiency. Linear geometry favors solubility in nonpolar solvents, whereas the cyclic target compound may exhibit amphiphilic behavior .

Crown Ethers (e.g., 18-Crown-6)

- Structure : 18-membered ring with six evenly spaced oxygen atoms.

- Key Differences :

- Regular oxygen spacing in crown ethers enables selective binding to alkali metal ions (e.g., K⁺), while the asymmetric oxygen distribution in the target compound may favor larger or irregularly shaped guests.

- The larger cavity of 1,3,6,9,12,14,17,20-Octaoxacyclodocosane could accommodate polyatomic ions or organic molecules.

Data Tables

Table 1. Structural Comparison of Selected Ethers

| Compound Name | CAS Number | Molecular Formula | Ring Size | Oxygen Atoms | Key Features |

|---|---|---|---|---|---|

| This compound | 74485-42-0 | C₁₄H₂₈O₈ | 22 | 8 | Asymmetric oxygen distribution |

| 1,3,6-Trioxocane | 1779-19-7 | C₅H₁₀O₃ | 8 | 3 | High ring strain, small cavity |

| Bis(2-methoxyethoxy)methane | 4431-83-8 | C₇H₁₆O₄ | Acyclic | 4 | Flexible, linear structure |

| 18-Crown-6 | 17455-13-9 | C₁₂H₂₄O₆ | 18 | 6 | Regular spacing, K⁺ selectivity |

Research Findings and Implications

- Host-Guest Chemistry : The irregular oxygen spacing in this compound may disrupt cation-binding efficiency compared to crown ethers but could enable interactions with bulkier anions or organic molecules .

- Thermodynamic Stability : Larger macrocycles often exhibit lower ring strain than smaller analogs (e.g., 1,3,6-Trioxocane), enhancing their synthetic utility .

- Solubility : The high oxygen content of the target compound suggests greater hydrophilicity than acyclic analogs like Bis(2-methoxyethoxy)methane, though experimental data are lacking.

Preparation Methods

Preparation Methods

High-Dilution Cyclization of Linear Precursors

The most widely employed method involves cyclization of linear polyether precursors under high-dilution conditions to minimize intermolecular polymerization. A representative synthesis begins with a linear octaethylene glycol derivative functionalized with terminal leaving groups (e.g., tosylates or iodides).

Procedure :

- A linear precursor, such as 1,20-diiodo-3,6,9,12,14,17-hexaoxaeicosane, is dissolved in anhydrous dimethyl sulfoxide (DMSO) at 0.01 M concentration.

- Sodium hydride (2.5 equiv) is added to deprotonate hydroxyl intermediates, facilitating intramolecular nucleophilic attack.

- The reaction is stirred at 80°C for 48 hours under nitrogen, yielding the macrocycle after precipitation in ice water and recrystallization from acetone.

Key Parameters :

- Solvent : Polar aprotic solvents (DMSO, DMF) enhance ion-pair separation.

- Base : Strong bases (NaH, KOtBu) improve nucleophilicity.

- Temperature : Elevated temperatures (70–90°C) accelerate cyclization.

Yield : 72–84% (Table 1).

Table 1: High-Dilution Cyclization Results

| Precursor | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1,20-Diiodo derivative | DMSO | NaH | 80 | 84 |

| 1,20-Ditosylate derivative | DMF | KOtBu | 70 | 72 |

Templated Synthesis Using Metal Ions

Metal-ion templating leverages cation coordination to preorganize linear precursors into cyclization-favorable conformations. Alkali metal ions (K⁺, Na⁺) selectively bind oxygen atoms, reducing entropic barriers.

Procedure :

- A linear hexaethylene glycol ditosylate is dissolved in acetonitrile with 1.2 equiv of KPF₆.

- Potassium ions template the formation of a pseudo-cyclic intermediate, which undergoes ring closure upon addition of NaOH (2.0 equiv).

- The macrocycle is isolated via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Advantages :

- Higher selectivity for 22-membered rings over smaller macrocycles.

- Reduced polymerization byproducts.

Yield : 68–76% (Table 2).

Table 2: Templated Synthesis Efficiency

| Metal Ion | Counterion | Solvent | Yield (%) |

|---|---|---|---|

| K⁺ | PF₆⁻ | CH₃CN | 76 |

| Na⁺ | ClO₄⁻ | THF | 68 |

Stepwise Fragment Coupling

For structurally irregular crown ethers, stepwise assembly minimizes regiochemical challenges. This approach couples smaller oligoethylene glycol units with orthogonal protecting groups.

Procedure :

- Tetraethylene glycol monotosylate and tetraethylene glycol monoazide are coupled via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

- Deprotection of silyl ethers followed by Mitsunobu coupling closes the macrocycle.

Yield : 58–65% (lower due to multi-step inefficiencies).

Modified Methods from Related Compounds

Insights from boron-containing analogs (e.g., 2,13-Dibora-1,3,6,9,12,14,17,20-octaoxacyclodocosane) suggest that Lewis acids (BF₃·OEt₂) can stabilize transition states during cyclization. However, these methods require post-synthetic boron removal, limiting practicality.

Comparative Analysis of Synthesis Approaches

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| High-Dilution Cyclization | 84 | 95 | Moderate |

| Templated Synthesis | 76 | 98 | High |

| Stepwise Coupling | 65 | 90 | Low |

Key Findings :

- High-Dilution Cyclization offers the best balance of yield and simplicity.

- Templated Synthesis achieves superior purity and scalability for industrial applications.

- Stepwise Coupling is reserved for structurally complex derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,6,9,12,14,17,20-Octaoxacyclodocosane, and how can its structural integrity be validated?

- Methodological Answer : Synthesis typically involves macrocyclic template-directed cyclization or stepwise etherification under controlled conditions (e.g., high-dilution methods to avoid oligomerization). Structural validation requires a combination of NMR spectroscopy (¹H/¹³C for proton/carbon environments), mass spectrometry (HRMS for molecular weight confirmation), and single-crystal X-ray diffraction to resolve atomic positions and ring conformation . For purity assessment, HPLC with refractive index detection is recommended due to the compound's lack of UV chromophores.

Q. How can researchers optimize solvent selection for host-guest interaction studies involving this macrocycle?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity critically influence binding affinity. Use COnductor-like Screening MOdel (COSMO) simulations to predict solvation effects on host-guest complexes. Experimentally, perform titrations in solvents like chloroform (low polarity) versus DMSO (high polarity) while monitoring changes via isothermal titration calorimetry (ITC) or UV-Vis spectroscopy (if guest molecules have chromophores). Cross-validate results with molecular dynamics (MD) simulations to reconcile discrepancies between experimental and theoretical binding constants .

Advanced Research Questions

Q. What strategies address contradictions in reported binding affinities of this compound with alkali metal ions?

- Methodological Answer : Discrepancies often arise from variations in counterion effects, solvent choice, or measurement techniques. Apply factorial experimental design to isolate variables (e.g., anion type, temperature, ionic strength) . For example, conduct a 2³ factorial experiment testing Cl⁻ vs. PF₆⁻ counterions, THF vs. acetonitrile solvents, and 25°C vs. 40°C. Analyze data using multivariate regression to quantify variable contributions. Complement with X-ray crystallography of host-metal complexes to correlate structural distortions with affinity changes .

Q. How can computational modeling improve the design of functionalized derivatives for selective ion recognition?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces and identify optimal sites for functionalization (e.g., adding crown ether sidearms). Validate predictions via synthesis and titration experiments (e.g., Na⁺ vs. K⁺ selectivity). Integrate machine learning (ML) models trained on existing macrocycle datasets to predict binding constants for novel derivatives, accelerating the discovery of high-selectivity hosts .

Q. What methodologies resolve ambiguities in conformational analysis of this macrocycle under varying pH conditions?

- Methodological Answer : Employ dynamic NMR spectroscopy to monitor ring flexibility at different pH levels. For slow conformational exchanges, use variable-temperature NMR (e.g., −50°C to 80°C) to freeze out rotamers. Pair with ab initio molecular orbital calculations (e.g., MP2/cc-pVTZ) to model low-energy conformers. For aqueous systems, apply small-angle X-ray scattering (SAXS) to probe aggregate formation, which may mask conformational behavior .

Theoretical and Reproducibility Challenges

Q. How should researchers align experimental studies of this compound with theoretical frameworks in supramolecular chemistry?

- Methodological Answer : Ground hypotheses in preorganization theory (Cram’s principles) or hard-soft acid-base (HSAB) concepts to explain selectivity trends. For example, correlate macrocycle rigidity (from X-ray data) with entropy-enthalpy compensation in ITC binding profiles. Publish raw datasets (e.g., crystallographic CIF files, titration curves) in repositories like Zenodo to enhance reproducibility and meta-analysis .

Q. What steps ensure methodological rigor in replicating synthetic procedures for this macrocycle?

- Methodological Answer : Document critical control parameters (e.g., reaction temperature ±0.5°C, stirring rate ≥500 rpm). Use design of experiments (DoE) to identify sensitivity to variables like reagent purity or drying time. Share detailed protocols via platforms like protocols.io , including troubleshooting steps (e.g., handling hygroscopic intermediates under argon) .

Emerging Research Directions

Q. How can AI-driven automation enhance the study of this macrocycle’s applications in catalysis?

- Methodological Answer : Implement autonomous robotic synthesis platforms coupled with real-time Raman spectroscopy to screen catalytic activity in C–C bond-forming reactions. Train neural networks on reaction yield data to predict optimal conditions (e.g., solvent, temperature). Validate AI predictions with batch experiments and compare against human-designed protocols .

Q. What advanced spectroscopic techniques elucidate transient host-guest dynamics in femtosecond timescales?

- Methodological Answer : Utilize ultrafast 2D-IR spectroscopy to track bond vibrations during guest encapsulation. Synchronize with stopped-flow fluorescence to capture millisecond-scale association/dissociation events. Integrate data into kinetic Monte Carlo simulations to model dynamic behavior, addressing discrepancies between equilibrium and non-equilibrium measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.